molecular formula C34H31BrN6O4S B14999710 N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B14999710
M. Wt: 699.6 g/mol
InChI Key: VMKHASSYHURUML-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a pyrazole moiety, a triazole ring, and a furan carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the furan carboxamide group under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE: can be compared with similar compounds such as:

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE in contrast to other related compounds.

Properties

Molecular Formula

C34H31BrN6O4S

Molecular Weight

699.6 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C34H31BrN6O4S/c1-44-27-15-11-25(12-16-27)29-20-28(24-9-13-26(35)14-10-24)39-41(29)32(42)22-46-34-38-37-31(21-36-33(43)30-8-5-19-45-30)40(34)18-17-23-6-3-2-4-7-23/h2-16,19,29H,17-18,20-22H2,1H3,(H,36,43)

InChI Key

VMKHASSYHURUML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)Br

Origin of Product

United States

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